molecular formula C13H10N2O B1209711 1-Methoxyphenazine CAS No. 2876-17-7

1-Methoxyphenazine

Cat. No. B1209711
CAS RN: 2876-17-7
M. Wt: 210.23 g/mol
InChI Key: ZYDGCYWJDWIJCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methoxyphenazine and related derivatives has been explored in several studies. A notable method involves the biosynthetic pathway construction and production enhancement in Pseudomonas chlororaphis, where enzymes such as monooxygenase, N-monooxygenase, and methyltransferase were expressed to produce 1-methoxyphenazine among other derivatives, showing excellent antimicrobial activities (Wan, Liu, Xian, & Huang, 2022). Additionally, methods involving the catalyzed N-arylation of aryl bromides have been employed for synthesizing 2-methoxyphenazine, highlighting versatile approaches for the synthesis of phenazine derivatives (Tietze, Iglesias, Merisor, Conrad, Klaiber, & Beifuss, 2005).

Molecular Structure Analysis

The molecular structure of 1-methoxyphenazine has been characterized through various spectroscopic techniques, including NMR spectroscopy. Studies on the NMR spectra of substituted phenazines have provided detailed insights into the chemical shifts and coupling constants, aiding in the understanding of the electronic environment and structural features of 1-methoxyphenazine derivatives (Römer, 1982).

Chemical Reactions and Properties

1-Methoxyphenazine participates in diverse chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the photoisomerization of 1-methoxyphenazine-N,N-dioxide in various solvents has been studied, showcasing its photochromic properties in aprotic solvents and the formation of specific photoproducts (Kawata, Niizuma, Kumagai, & Kokubun, 1985).

Physical Properties Analysis

The physical properties of 1-methoxyphenazine, such as solubility, melting point, and photoconductivity, have been explored. For example, studies on methoxynitrophenazines have investigated their photoconductivity, providing insights into the effects of substituents on the phenazine ring and the environmental factors influencing these properties (Sugimoto, Inoue, Inoue, & Imoto, 1974).

Chemical Properties Analysis

The chemical properties of 1-methoxyphenazine, including its redox behavior and interactions with molecular oxygen and metal ions, have been the subject of detailed studies. For instance, the electrochemical probing of 1-methoxyphenazine has revealed its pH-dependent redox behavior, demonstrating its reduction and oxidation processes in various pH conditions and providing a basis for understanding its biochemical actions (Shah, Ullah, Nosheen, Rana, Shakir, Badshah, Rehman, & Hussain, 2013).

Scientific Research Applications

1. Electrochemical Probing

  • Methods of Application: The electrochemical behavior of MPZ was scrutinized over a pH range 1.2-12.8 by cyclic, square wave, and differential pulse voltammetry .
  • Results: The results of cathodic peak potential shift as a function of pH demonstrated that 1-methoxy phenazine is reduced by a 1e − , 1H + diffusion controlled process . The limits of detection and quantification of 1-methoxyphenazine were determined as 2.6 μM and 8.6 μM respectively .

2. Synthesis of Phenazines

  • Summary of Application: 1-Methoxyphenazine is used in the synthesis of phenazines, which are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
  • Methods of Application: The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
  • Results: Advances in the exploitation of synthetic routes for assembly of this scaffold are reported .

3. Photodynamic Therapy

  • Summary of Application: 1-Methoxyphenazine is used in Photodynamic Therapy (PDT), a therapeutic modality that can be applied with many photosensitizing compounds (PS). Photosensitization has shown promising results in damage against abnormal cell growth as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
  • Methods of Application: The specific methods of application in Photodynamic Therapy are not mentioned in the source .
  • Results: The specific results or outcomes obtained in Photodynamic Therapy are not mentioned in the source .

4. Biosynthetic Pathway Construction

  • Methods of Application: The specific methods of application in biosynthetic pathway construction are not mentioned in the source .
  • Results: The three compounds 1-methoxyphenazine, 1-hydroxyphenazine N′ 10-oxide, and 1-methoxyphenazine N′ 10-oxide all reach the highest titer reported to date .

5. Antimicrobial and Antitumor Activities

  • Summary of Application: Phenazines, including 1-Methoxyphenazine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
  • Methods of Application: Various synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .
  • Results: The specific results or outcomes obtained in these applications are not mentioned in the source .

6. Photosensitizing Agents

  • Summary of Application: 1-Methoxyphenazine is used as a photosensitizing compound in Photodynamic Therapy (PDT). Photosensitization has shown promising results in damage against abnormal cell growth as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
  • Methods of Application: The specific methods of application in Photodynamic Therapy are not mentioned in the source .
  • Results: The specific results or outcomes obtained in Photodynamic Therapy are not mentioned in the source .

Future Directions

1-Methoxyphenazine and its derivatives have been studied for their antibacterial and biofilm-eradicating properties . They have shown potent antibacterial activities against MRSA, MRSE, and VRE . Furthermore, the biosynthetic pathway of 1-Methoxyphenazine N’ 10-oxide has been elucidated in vitro, providing a promising platform for phenazine derivatives’ combinatorial biosynthesis and engineering . These studies suggest that 1-Methoxyphenazine and its derivatives could have a significant impact on persistent, biofilm-associated bacterial infection treatments .

properties

IUPAC Name

1-methoxyphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGCYWJDWIJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC3=CC=CC=C3N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182940
Record name 1-Methoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxyphenazine

CAS RN

2876-17-7
Record name 1-Methoxyphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxyphenazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXYPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
540
Citations
Y Wan, H Liu, M Xian, W Huang - Journal of Agricultural and Food …, 2022 - ACS Publications
… construct the biosynthetic pathway of 1-methoxyphenazine (6) in … 1-methoxyphenazine (6) in mutant PH18-3 (Figure 3A). To our knowledge, this is the first report of 1-methoxyphenazine …
Number of citations: 3 pubs.acs.org
DL VIVIAN, JL HARTWELL… - The Journal of Organic …, 1954 - ACS Publications
… of 1 -methoxyphenazine, melting at 167.-FT69.4. This was … of crude 1-methoxyphenazine was obtained, which on recrystallization from methanol gave 0.5 g. of 1-methoxyphenazine with …
Number of citations: 13 pubs.acs.org
A Shah, A Ullah, E Nosheen, UA Rana… - Journal of The …, 2013 - iopscience.iop.org
… a biologically important phenazine derivative, 1-methoxyphenazine (MPZ) was scrutinized over … The limits of detection and quantification of 1-methoxyphenazine were determined as 2.6 …
Number of citations: 9 iopscience.iop.org
LG Sokolovskaya, LV Sigolaeva, AV Eremenko… - Biotechnology …, 2005 - Springer
… The present report describes the preparation of a 1-methoxyphenazine methosulfate (MPMS)modified tyrosinase carbon-paste electrode for improved electrochemical analysis of NTE …
Number of citations: 14 link.springer.com
H Kawata, S Niizuma, T Kumagai, H Kokubun - Chemistry Letters, 1985 - journal.csj.jp
Photoisomerization of 1-methoxyphenazine-N,N-dioxide was investigated in protic and aprotic solvents. It showed photochromism in aprotic solvents. In protic solvents, irreversible …
Number of citations: 5 www.journal.csj.jp
DL Vivian - Nature, 1956 - nature.com
… Poor yield, in this instance of the intermediate 1-methoxyphenazine, also hampers the preparation of 1-phenazinol given by Yoshioka•. It has been found that two procedures, already …
Number of citations: 8 www.nature.com
G Davis, PJ Thornalley - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
… DMPO-OH production from phenazine methosulphate, phenazine ethosulphate and 1-methoxyphenazine methosulphate with NADH in aqueous aerobic solution at pH 7.5. Reaction …
Number of citations: 64 www.sciencedirect.com
MJA El-Haj, BW Dominy, JD Johnston… - The Journal of …, 1972 - ACS Publications
… no 1 -methoxyphenazine 5.10- dioxide was detected. …
Number of citations: 32 pubs.acs.org
CJ Van Noorden, J Tas - Journal of Histochemistry & …, 1982 - journals.sagepub.com
… 1-Methoxyphenazine methosulfate did not stain cellular compounds and caused … of 1-methoxyphenazine methosulfate used (50-1000 microM). It is concluded that 1-methoxyphenazine …
Number of citations: 55 journals.sagepub.com
A Kwast, K Stachowska, A Trawczyński, Z Wróbel - Tetrahedron letters, 2011 - Elsevier
… strategy for the synthesis of 1-methoxyphenazine (2o), one of the … for the synthesis of 1-methoxyphenazine. Condensation of in … 3b Several attempts to obtain 1-methoxyphenazine from …
Number of citations: 49 www.sciencedirect.com

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